molecular formula C11H11NO3 B13710708 Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate

Cat. No.: B13710708
M. Wt: 205.21 g/mol
InChI Key: VJNJUIVXCXKQIZ-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically uses methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-hydroxy-2-methyl-1H-indole-6-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-3-8-9(12-6)4-7(5-10(8)13)11(14)15-2/h3-5,12-13H,1-2H3

InChI Key

VJNJUIVXCXKQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2O)C(=O)OC

Origin of Product

United States

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